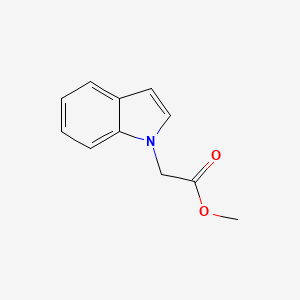

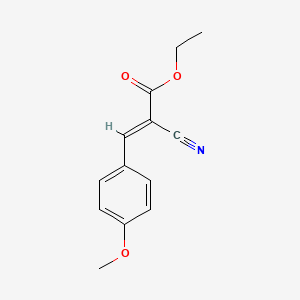

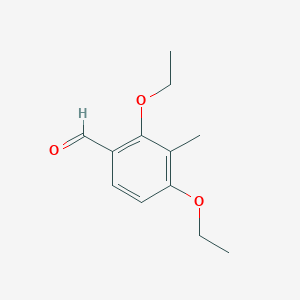

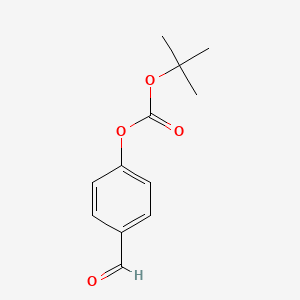

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

概要

説明

“4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile” is a compound used for laboratory research purposes . It belongs to the class of organic compounds known as diphenylethers . The compound is not intended for drug or household use .

Molecular Structure Analysis

The molecular formula of “4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile” is C13H15NO2 . The compound has a molecular weight of 217.26400 .

Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . It has a high GI absorption, is BBB permeant, and is a substrate of CYP1A2 . The compound has a Log Po/w (iLOGP) of 2.28, indicating its lipophilicity . It has a water solubility of 0.798 mg/ml .

科学的研究の応用

Synthesis of p-aminobenzoic acid diamides

This compound has been used in the synthesis of p-aminobenzoic acid diamides . The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound has been used in the synthesis of dicarboxylic acid amides and diamides . The condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate prepared from [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine and diethyl oxalate afforded the corresponding N,N’-disubstituted oxamides .

Synthesis of N-Aryloxamides

N-aryloxamides have been synthesized by the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates .

Synthesis of N,N’-disubstituted siccinamides

The condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines gave N,N’-disubstituted siccinamides .

Pharmaceutical Intermediate

Although not directly related to “4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile”, its structural analog “2-(4-Bromophenoxy)tetrahydropyran” is used as a pharmaceutical intermediate . This suggests that “4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile” could potentially have similar applications.

Potential Use in Life Sciences

The compound is available for purchase from a life sciences company , suggesting that it may have potential applications in life sciences research, although specific applications are not mentioned.

Safety and Hazards

特性

IUPAC Name |

4-(4-methoxyphenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDAKKUAAMXNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359605 | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |

CAS RN |

3648-78-0 | |

| Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。